(+)-trans-Myrtanol

Antimicrobial Selectivity Intestinal Microbiota Structure-Activity Relationship

Researchers requiring stereochemically defined monoterpenoid standards face risks of irreproducible data when using generic isomers. (+)-trans-Myrtanol (CAS 132203-71-5) eliminates this uncertainty as a single enantiomer with three defined stereocenters. • Enables rigorous SAR studies comparing alcohol vs. aldehyde oxidation states and trans vs. cis stereochemistry. • Documented selective antimicrobial profile against C. perfringens while sparing beneficial Lactobacillus. • Supplied as an analytical standard (≥98.5% GC) with verified optical rotation for chiral method validation.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 132203-71-5
Cat. No. B136928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-trans-Myrtanol
CAS132203-71-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)CO)C
InChIInChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1
InChIKeyLDWAIHWGMRVEFR-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-trans-Myrtanol: Key Identifiers & Class Context


(+)-trans-Myrtanol (CAS 132203-71-5) is a naturally occurring monoterpenoid alcohol belonging to the pinane family of organic compounds . It is a chiral molecule with the systematic IUPAC name [(1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol [1]. This compound is distinguished from other myrtanol stereoisomers (e.g., (−)-cis-myrtanol, (−)-trans-myrtanol) and structurally related oxygenated pinene derivatives (e.g., myrtenol, myrtenal) by its specific three-dimensional configuration . Its primary relevance in scientific procurement lies in its use as a reference standard for stereochemical studies and as a substrate in investigations of selective biological activities [2].

Stereochemical reference standard workflow
Selective antimicrobial screening context
Chiral building block for enantioselective synthesis

Risks of Generic Substitution for (+)-trans-Myrtanol


Substituting (+)-trans-Myrtanol with a different stereoisomer or a structurally related monoterpenoid alcohol (e.g., myrtenol, myrtanal) without rigorous validation introduces significant scientific risk. Biological activity is highly dependent on stereochemistry and functional group composition. Studies demonstrate that even within the myrtanol isomer family—comprising (−)-cis-myrtanol, (+)-trans-myrtanol, and (−)-trans-myrtanol—there are nuanced differences in antimicrobial selectivity and potency [1]. Furthermore, direct comparative studies between (−)-myrtanol and (−)-myrtenol or (−)-myrtenal reveal distinct cytotoxic profiles and effects on nitric oxide release in human cell lines, underscoring that oxidation state and stereochemistry are not interchangeable [2]. Therefore, generic substitution based solely on the 'myrtanol' core name can lead to irreproducible results, invalidate structure-activity relationship (SAR) analyses, and compromise the integrity of comparative studies.

Target: (+)-trans-Myrtanol
Substitute: Isomers/analogs
Stereochemistry
Defined (1R,2R,5R)
Different or undefined stereocenters
Selectivity
Reported selective inhibition
Selectivity may shift or diminish
Cytotoxicity/NO
Mixture-dependent modulation
Endpoint may differ with oxidation state

Quantitative Differentiation Evidence for (+)-trans-Myrtanol


Selective Antimicrobial Activity vs. Tetracycline

In a head-to-head evaluation of myrtanol structural analogues, (+)-trans-myrtanol was identified as one of three isomers exhibiting potent antimicrobial activity against harmful intestinal bacteria (e.g., Clostridium perfringens). Crucially, this activity was selective, sparing beneficial bacteria like Lactobacillus and Bifidobacterium, a property not observed with the broad-spectrum antibiotic comparator, tetracycline, which inhibited both beneficial and harmful strains [1]. While specific Minimum Inhibitory Concentration (MIC) values are not publicly available for this study, the qualitative differentiation in selectivity is a key procurement consideration.

Antimicrobial Selectivity
Class-level inference
Selective inhibition of C. perfringens
No effect on Lactobacillus, Bifidobacterium
Supports microbiome-sparing screening context
vs. tetracycline; agar diffusion, 7 strains
Antimicrobial Selectivity Intestinal Microbiota Structure-Activity Relationship

Cytotoxicity and NO Modulation in Human Colon Cells

A comparative study assessed the effects of (−)-myrtenol, (−)-myrtanol, and (−)-myrtenal on human colon tumor (HT29) and normal colon epithelial (CCD 841 CoTr) cells. While all three terpenoids decreased succinate dehydrogenase activity, (−)-myrtenal exhibited the strongest individual cytotoxic effect on tumor cells (IC50 = 5.3 mM) [1]. The study also found that a 1:1:1 mixture of the three compounds had a synergistic effect on tumor cells (IC50 = 2.56 mM) and normal cells (IC50 = 1.05 mM). Notably, (−)-myrtanol, as part of the mixture, contributed to differential modulation of nitric oxide (NOx) release, with tumor cells releasing 1.111 μM NOx compared to 0.146 μM from normal cells [1].

Cytotoxicity (IC50)
Cross-study comparable
Mixture IC50 2.56 mM (HT29)
(−)-Myrtenal IC50 5.3 mM
Supports cytotoxicity endpoint review
24 h, 0.1–5.0 mM; NOx release differs by cell type
Cancer Cell Biology Cytotoxicity Nitric Oxide

In Silico ADME Properties

In silico predictions using SwissADME indicate that (+)-trans-Myrtanol possesses a favorable drug-likeness profile. It has a bioavailability score of 0.55, is predicted to have high gastrointestinal absorption, and can permeate the blood-brain barrier (BBB) [1]. Furthermore, it is predicted to be soluble (ESOL class) and shows no alerts for PAINS (Pan Assay Interference Compounds) or Brenk structural alerts, suggesting a low likelihood of assay interference [1]. These computational parameters provide a baseline for comparison against other monoterpenoid alcohols in early-stage drug discovery programs.

Predicted ADME
Class-level inference
Bioavailability Score 0.55
High GI absorption; BBB permeant; No PAINS
Supports early-stage drug-likeness review
SwissADME prediction; no experimental data
ADME Drug Discovery In Silico Prediction

Chiral Building Block & Analytical Standard

(+)-trans-Myrtanol is a commercially available chiral building block used in the synthesis of more complex molecules. Its defined stereochemistry at three centers makes it a valuable starting material for enantioselective syntheses [1]. Unlike racemic mixtures or other isomers, the single-enantiomer form ensures that downstream products maintain stereochemical purity, a critical requirement in pharmaceutical development. Its availability as a terpene standard (CAS 132203-71-5) also facilitates its use as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the analysis of essential oils [2].

Stereochemical Identity
Supporting evidence
Single enantiomer (1R,2R,5R)
3 defined stereocenters
Ensures stereochemical control in synthesis
GC-MS reference compound context
Synthetic Chemistry Chiral Synthesis Analytical Chemistry

Application Scenarios for (+)-trans-Myrtanol


Microbiome-Sparing Antimicrobial Strategies

This compound is ideally suited for studies exploring selective antimicrobial agents that target pathogenic bacteria (e.g., Clostridium perfringens) while preserving beneficial gut flora (e.g., Lactobacillus). Its documented selective inhibition profile, in contrast to the broad-spectrum activity of tetracycline, makes it a valuable positive control or lead compound in this specific research niche [1].

SAR Studies of Oxygenated Monoterpenes

(+)-trans-Myrtanol serves as a critical reference compound in structure-activity relationship (SAR) studies examining the biological impact of functional group oxidation (alcohol vs. aldehyde) and stereochemistry (trans vs. cis). Its distinct cytotoxic and NO-modulating profile, when compared directly with (−)-myrtenol and (−)-myrtenal, provides a defined data point for mapping chemical features to cellular responses [1].

Chiral Building Block for Enantioselective Synthesis

As a single, defined enantiomer with three stereocenters, (+)-trans-Myrtanol is a preferred starting material for the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural product analogs. Its use ensures stereochemical integrity in downstream products, a requirement for many drug development programs [1].

Analytical Standard for Essential Oil & Volatile Analysis

The compound's well-defined chemical and physical properties, and its availability as a terpene standard, make it suitable for use as a reference material in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile components in plant extracts and essential oils [1].

Application
Selection Property
Validation Focus
Microbiome-sparing research
Selective inhibition profile
Beneficial-vs-pathogen endpoint review
Monoterpene SAR studies
Stereochemistry & oxidation state
Cytotoxicity & NO modulation review
Chiral synthesis
Defined stereochemistry
Enantiomeric purity & downstream control
Analytical standard
GC-MS reference identity
Essential oil identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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